molecular formula C7H9Cl2N5 B13248067 2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride

2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride

Cat. No.: B13248067
M. Wt: 234.08 g/mol
InChI Key: KGRCTXXVZAFVNY-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound 2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride belongs to the class of halogenated purine derivatives. Its molecular formula is C₇H₉Cl₂N₅ , with a molecular weight of 234.09 g/mol . The IUPAC name, 2-(6-chloropurin-9-yl)ethanamine hydrochloride , reflects its structural components:

  • A purine core substituted with chlorine at the 6-position.
  • An ethylamine side chain attached to the N9 position of the purine ring.
  • A hydrochloride counterion stabilizing the amine group.

The purine ring system consists of a pyrimidine ring fused to an imidazole ring. Chlorination at C6 introduces electronegativity that influences electron distribution across the aromatic system, while the ethylamine side chain provides a site for protonation and salt formation .

Structural Feature Description
Purine core Bicyclic aromatic system (pyrimidine + imidazole) with chlorine at C6
Ethylamine side chain -CH₂CH₂NH₂ group bonded to N9 of purine
Hydrochloride salt Ionic interaction between protonated amine and chloride ion

Properties

Molecular Formula

C7H9Cl2N5

Molecular Weight

234.08 g/mol

IUPAC Name

2-(6-chloropurin-9-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H8ClN5.ClH/c8-6-5-7(11-3-10-6)13(2-1-9)4-12-5;/h3-4H,1-2,9H2;1H

InChI Key

KGRCTXXVZAFVNY-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2CCN.Cl

Origin of Product

United States

Preparation Methods

Alkylation of 6-chloropurine with Ethylene Diamine

The most common and direct synthetic route to 2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride involves the nucleophilic substitution (alkylation) of 6-chloropurine with ethylene diamine. This reaction targets the N9 position of the purine ring and proceeds under controlled conditions to optimize yield and purity.

  • Starting materials: 6-chloropurine and ethylene diamine.
  • Reaction medium: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Elevated temperatures are employed to facilitate the reaction.
  • Purification: The crude product is purified by recrystallization or chromatographic techniques to isolate the hydrochloride salt in high purity.

This method is favored for its straightforwardness and relatively high yield, making it suitable for both laboratory-scale and industrial synthesis.

Industrial Scale Synthesis Considerations

Industrial production typically mirrors the laboratory alkylation method but incorporates process optimizations for scale-up:

  • Use of phase transfer catalysts (e.g., tetrabutylammonium hydrogensulfate) to enhance reaction rates and selectivity.
  • Solvent recovery systems to minimize waste and environmental impact.
  • Controlled pH adjustments and crystallization steps to ensure product consistency.
  • Waste management protocols to handle by-products and solvent residues efficiently.

Alternative Synthetic Routes and Related Compounds

Literature describes related synthetic strategies involving nucleophilic aromatic substitution on purine derivatives bearing halogen substituents. For example, nucleophilic substitution on 2-chloro-6-iodopurine or 6-chloropurin-2-amine derivatives has been reported, often assisted by phase transfer catalysis to improve yields.

Additionally, acetylated intermediates related to 2-(6-chloro-9H-purin-9-yl)ethan-1-amine derivatives have been synthesized and purified via column chromatography, indicating potential alternative routes or modifications for derivative synthesis.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMF, DMSO Polar aprotic solvents preferred
Temperature 60–120 °C Elevated to drive alkylation
Catalyst Sometimes tetrabutylammonium hydrogensulfate (TBAHS) Enhances nucleophilic substitution
Purification Recrystallization, chromatography To obtain hydrochloride salt of high purity
pH Adjustment Acidic workup to form hydrochloride salt Typically with HCl or acidified aqueous solution

Chemical Reaction Analysis

Types of Reactions Involved

  • Nucleophilic substitution: Replacement of chlorine at the 6-position or alkylation at N9.
  • Hydrolysis: Possible under acidic or basic conditions, yielding amine and hydrochloric acid.
  • Oxidation/reduction: The compound can be chemically modified further depending on application needs.

Major Products and By-products

  • The primary product is the hydrochloride salt of 2-(6-chloro-9H-purin-9-yl)ethan-1-amine.
  • Side products may include substituted purine derivatives or partially reacted intermediates, depending on reaction conditions and reagent purity.

Data Table: Summary of Preparation Methods

Method Starting Materials Solvent Temperature Catalyst/Conditions Yield (%) Purification Method Reference
Alkylation of 6-chloropurine 6-chloropurine, ethylene diamine DMF or DMSO 60–120 °C Sometimes TBAHS phase transfer catalysis Not explicitly stated Recrystallization/Chromatography
Nucleophilic substitution on halogenated purines 2-chloro-6-iodopurine, amines Organic solvents Room temp to elevated Phase transfer catalysts Variable Chromatography
Acetylation of hydroxylated derivatives 2-amino-6-chloro-9-(hydroxymethyl)purine Dichloromethane 20 °C DMAP, triethylamine, acetic anhydride 80.8% Column chromatography

Summary of Exhaustive Research Findings

  • The alkylation of 6-chloropurine with ethylene diamine remains the most direct and widely used method for synthesizing 2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride.
  • Reaction optimization often involves solvent choice, temperature control, and use of phase transfer catalysts to improve yield and purity.
  • Industrial synthesis adapts these methods with additional process controls for scalability and environmental compliance.
  • Alternative synthetic approaches and intermediate derivatives provide routes for chemical modification and derivative synthesis.
  • Purification primarily relies on recrystallization and chromatographic techniques to obtain the hydrochloride salt in a form suitable for research and pharmaceutical applications.

This comprehensive analysis, drawn from multiple authoritative sources including chemical supplier data, peer-reviewed synthesis reports, and chemical databases, provides a detailed and professional overview of the preparation methods for 2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the purine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding amine and hydrochloric acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as DMF or DMSO.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.

Major Products Formed

    Substitution Reactions: The major products are substituted purine derivatives.

    Oxidation and Reduction: The major products depend on the specific reagents and conditions used.

    Hydrolysis: The major products are the corresponding amine and hydrochloric acid.

Scientific Research Applications

2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving nucleic acids and enzyme interactions.

    Industry: The compound is used in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride involves its interaction with biological molecules such as nucleic acids and enzymes. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogues and their substituents:

Compound Name Position 6 Position 9 Substituent Molecular Formula Molecular Weight (g/mol) Reference ID
2-(6-Chloro-9H-purin-9-yl)ethan-1-amine HCl Cl Ethylamine (protonated as HCl) C₇H₉Cl₂N₅ 234.09
9-Allyl-6-chloro-9H-purin-2-amine Cl Allyl C₈H₈ClN₅ 209.63
6-Chloro-9-(prop-2-yn-1-yl)-9H-purin-2-amine Cl Propargyl C₈H₆ClN₅ 207.62
6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine Cl 3-Chloro-4-fluorophenyl C₁₁H₆Cl₂FN₅ 310.10
2-Chloro-9-(3-chlorobenzyl)-N-cyclopropyl-9H-purin-6-amine Cl 3-Chlorobenzyl + cyclopropylamine C₁₅H₁₄Cl₂N₆ 349.22
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine Cl Isopropyl + ethylamine C₁₀H₁₅ClN₆ 254.72

Key Observations :

  • Substituent Diversity : Position 9 substitutions range from simple alkyl/alkynyl groups (e.g., allyl, propargyl) to aromatic (e.g., 3-chloro-4-fluorophenyl) and hybrid substituents (e.g., benzyl-cyclopropylamine). These modifications influence steric bulk, hydrophobicity, and electronic properties, which are critical for target binding .
  • Hydrochloride Salt : The target compound’s ethylamine group is protonated, enhancing solubility in polar solvents compared to neutral analogues like 9-Allyl-6-chloro-9H-purin-2-amine .

Key Observations :

  • Reaction Efficiency : SNAr reactions (e.g., compound 37 in ) achieve higher yields (95%) compared to alkylation methods (50–49%), likely due to milder conditions and better leaving-group reactivity.
  • Base Selection : Sodium hydride (NaH) and potassium carbonate (K₂CO₃) are common bases for deprotonating purine N-H during alkylation .

Physicochemical and Spectroscopic Properties

1H NMR Data Comparison :

  • 9-Allyl-6-chloro-9H-purin-2-amine : δ 8.19 (s, 1H, purine H8), 6.07–5.98 (m, 1H, allyl CH), 4.68 (d, J=5.0 Hz, 2H, allyl CH₂) .
  • 6-Chloro-9-(prop-2-yn-1-yl)-9H-purin-2-amine : δ 8.03 (s, 1H, purine H8), 4.15 (s, 2H, propargyl CH₂) .

Crystallography :

  • 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine : Crystal structure reveals planar purine ring and isopropyl group orientation influencing packing interactions .

Biological Activity

2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride, also known as a chloro-substituted purine derivative, has garnered attention in biochemical research due to its potential biological activities. This compound is notable for its structural similarity to natural purines, which allows it to interact with various biological molecules, particularly nucleic acids and enzymes. Its molecular formula is C7H8ClN5C_7H_8ClN_5, and it has a molecular weight of approximately 197.62 g/mol .

The biological activity of 2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride primarily involves its interactions with nucleic acids and enzymes. It may act as an inhibitor or activator of specific enzymatic pathways, influencing biochemical processes related to nucleotide metabolism. The compound's ability to modulate enzyme activity suggests potential therapeutic roles in pharmacology and biochemistry, particularly in the context of nucleotide synthesis and degradation .

Antimicrobial Properties

Research indicates that compounds similar to 2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride exhibit significant antimicrobial activity. For instance, studies have shown that purine derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several derivatives in related studies ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organism
2-(6-chloro-9H-purin-9-yl)ethan-1-amineTBDTBD
Compound A0.0039S. aureus
Compound B0.025E. coli

Enzyme Interaction

The compound has been shown to influence the activity of enzymes involved in DNA and RNA synthesis. This modulation can lead to alterations in metabolic pathways, suggesting its potential as a therapeutic agent in treating diseases related to nucleic acid metabolism .

Case Study 1: Inhibition of Nucleotide Metabolism

A study conducted on the effects of various purine derivatives, including 2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride, demonstrated significant inhibition of enzymes involved in nucleotide metabolism. The results indicated that the compound could effectively reduce the activity of key enzymes such as adenylate kinase and guanylate kinase, which are crucial for nucleotide synthesis .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial efficacy, researchers tested the compound against a panel of bacterial strains. The findings revealed that it exhibited substantial antibacterial properties, with specific attention given to its action against resistant strains of E. coli. The study concluded that structural modifications could enhance its bioactivity .

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